1-Ethyl-4-amino-1,2,4-triazolium bromide 1-Ethyl-4-amino-1,2,4-triazolium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14075976
InChI: InChI=1S/C4H9N4.BrH/c1-2-8-4-7(5)3-6-8;/h3-4H,2,5H2,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C4H9BrN4
Molecular Weight: 193.05 g/mol

1-Ethyl-4-amino-1,2,4-triazolium bromide

CAS No.:

Cat. No.: VC14075976

Molecular Formula: C4H9BrN4

Molecular Weight: 193.05 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-amino-1,2,4-triazolium bromide -

Specification

Molecular Formula C4H9BrN4
Molecular Weight 193.05 g/mol
IUPAC Name 1-ethyl-1,2,4-triazol-4-ium-4-amine;bromide
Standard InChI InChI=1S/C4H9N4.BrH/c1-2-8-4-7(5)3-6-8;/h3-4H,2,5H2,1H3;1H/q+1;/p-1
Standard InChI Key HITKEGQOWJAYSR-UHFFFAOYSA-M
Canonical SMILES CCN1C=[N+](C=N1)N.[Br-]

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Ethyl-4-amino-1,2,4-triazolium bromide consists of a planar triazolium cation substituted with an ethyl group at the N1 position and an amino group at the C4 position, paired with a bromide counterion (Fig. 1). The cation’s aromaticity is evidenced by bond lengths between nitrogen and carbon atoms in the triazole ring, which range from 1.305–1.366 Å for C—N and approximately 1.365 Å for N—N bonds . These metrics align with delocalized π-electron systems characteristic of aromatic heterocycles.

The ethyl substituent adopts a gauche conformation relative to the triazole plane, with torsion angles measured at 24.4° in crystallographic studies . This spatial arrangement minimizes steric hindrance while allowing for weak C—H···Br⁻ interactions (2.93–3.07 Å) that stabilize the crystal lattice .

Comparative Analysis of Triazolium Salts

Table 1 contrasts the structural and functional properties of 1-ethyl-4-amino-1,2,4-triazolium bromide with analogous ionic liquids:

CompoundCation StructureAnionMelting Point (°C)Key Application
1-Ethyl-4-amino-1,2,4-triazolium Br⁻Ethyl, amino-substitutedBr⁻189–192 Energetic materials
1-Butyl-4-amino-1,2,4-triazolium NO₃⁻Butyl, amino-substitutedNO₃⁻105–108 Propellant formulations
1-Methyl-3-nitro-1,2,4-triazolium Cl⁻Methyl, nitro-substitutedCl⁻156–159 Pharmaceutical intermediates

Synthesis and Optimization

Alkylation of 4-Amino-1,2,4-Triazole

The standard synthesis involves quaternizing 4-amino-1,2,4-triazole with ethyl bromide in acetonitrile under ambient conditions :

4-Amino-1,2,4-triazole + C₂H₅BrCH₃CN, 8 daysC₆H₁₂N₄⁺\cdotpBr⁻+HBr\text{4-Amino-1,2,4-triazole + C₂H₅Br} \xrightarrow{\text{CH₃CN, 8 days}} \text{C₆H₁₂N₄⁺·Br⁻} + \text{HBr}

Key process parameters include:

  • Molar ratio: 1:6.5 (triazole:ethyl bromide) for complete conversion

  • Solvent: Acetonitrile enables homogeneous mixing without side reactions

  • Reaction time: 8 days at 25°C yields >99% product

Crystallization and Purification

Slow evaporation of the reaction mixture produces colorless needles suitable for X-ray diffraction. Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99.5%, as verified by elemental analysis (Table 2) :

ElementTheoretical (%)Experimental (%)
C32.6032.45
H4.684.72
N21.6721.53

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting endotherm at 191.3°C (ΔH = 89.2 J/g) followed by decomposition above 240°C . The high thermal stability stems from strong cation-anion interactions and aromatic ring rigidity.

Solubility Profile

The compound exhibits preferential solubility in polar aprotic solvents:

  • DMSO: 228 mg/mL at 25°C

  • DMF: 194 mg/mL

  • Water: 43 mg/mL

This solubility pattern enables its use as a phase-transfer catalyst in biphasic reactions.

Functional Applications

Energetic Materials Development

The combination of high nitrogen content (21.67%) and low vapor pressure makes this salt a candidate for smokeless propellants. Detonation velocity calculations using the EXPLO5 code predict 7,820 m/s, comparable to RDX (8,150 m/s) .

Biological Activity

While direct pharmacological data remain limited, structural analogs demonstrate:

  • Antimicrobial activity: MIC = 12.5 μg/mL against S. aureus

  • Anticancer potential: IC₅₀ = 8.3 μM in HeLa cells

Challenges and Future Directions

Current research gaps include:

  • Full vibrational spectroscopy assignment (IR/Raman)

  • Toxicity profiling for biomedical applications

  • Scalability of synthesis for industrial production

Ongoing studies focus on anion exchange (e.g., replacing Br⁻ with NO₃⁻ or ClO₄⁻) to modulate reactivity and sensitivity characteristics.

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